molecular formula C10H12O B8425553 Propenylanisole

Propenylanisole

Cat. No. B8425553
M. Wt: 148.20 g/mol
InChI Key: SQNQPRDLKOZZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962253

Procedure details

In this experiment propylene is charged into a reactor containing an ethylenation reaction mixture that has been allowed to run long enough to demonstrate catalytic activity similar to what is observed in the ethylenation reaction catalyzed by (CH3)5CpRh(CO)2This procedure is followed because it is feared that propylene might be so much less reactive than ethylene that even small inhibiting influences might interfere with the detection of propenylanisole. Thus, an ethylenation reaction is set up as follows: the sealed autoclave containing a glass liner that has been oven dried is purged with argon. A 10-ml anisole solution of 147 mg (0.5 mmole) of the Rh catalyst is introduced by syringe through a dip tube capped with a rubber septum. Another 50 ml of anisole is added the same way. After purging with argon again, the reactor is pressurized with ethylene to 500 psig at room temperature. The temperature is raised to 180° C. (at 680 psig) and, over a four-hour period, both GLC-mass spectral analysis and the change of color from red to yellow reveal the conversion of the initially charged dicarbonyl rhodium complex to (CH3)5CpRh(C2H4)2. After an additional 16 hours at 175° C., a small amount of m-vinylanisole is detected. An additional 2 hours at 190° C. results in considerably more rapid production of m-vinylanisole. At this point the reactor is cooled then vented then charged with propylene. After 1.5 turnovers, the selectivity to m-vinylanisole is 85 percent. Samples from this point on are deep blue in color. The temperature is raised to 200° C. (at 330 psig) over a two-hour period and held there for an additional 2 hours. GLC-mass spectral analysis indicates the production of small amounts of propenylanisole. The temperature is raised again to 210° C. and held there 21 hours then to 220° C. for an additional 16 hours. During this time GLC and GLC-mass spectral analysis indicate the production of about 100 mg of a mixture of two isomers of propenylanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)5CpRh(CO)2This
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Rh
Quantity
147 mg
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].C=C.[CH:6]([C:9]1C=CC=[CH:11][C:10]=1[O:15][CH3:16])=[CH:7]C>C1(OC)C=CC=CC=1>[CH:2]([C:3]1[CH:11]=[C:10]([O:15][CH3:16])[CH:9]=[CH:6][CH:7]=1)=[CH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
(CH3)5CpRh(CO)2This
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)C1=C(C=CC=C1)OC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Seven
Name
Rh
Quantity
147 mg
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
an ethylenation reaction mixture that
CUSTOM
Type
CUSTOM
Details
Thus, an ethylenation reaction
ADDITION
Type
ADDITION
Details
the sealed autoclave containing a glass liner that
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
is purged with argon
CUSTOM
Type
CUSTOM
Details
capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
After purging with argon again
CUSTOM
Type
CUSTOM
Details
is pressurized with ethylene to 500 psig at room temperature
WAIT
Type
WAIT
Details
over a four-hour period

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=C)C=1C=C(C=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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